7-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine
Description
Significance of Heterocyclic Compounds in Modern Medicinal Chemistry and Drug Discovery
Heterocyclic compounds, which are cyclic organic molecules containing at least one atom other than carbon within their ring structure, are fundamental to the development of new therapeutic agents. rsc.orgrsc.orgnih.gov Their prevalence is underscored by the fact that a vast majority of all biologically active chemical entities contain a heterocyclic ring. rsc.org These structures are integral to a wide array of natural products, including vitamins, alkaloids, and antibiotics, and are present in over 90% of newly approved drugs. synthonix.com
The significance of heterocycles in medicinal chemistry stems from their structural diversity and their ability to engage with biological targets through various interactions, such as hydrogen bonding and π-π stacking. rsc.org This versatility allows medicinal chemists to fine-tune the physicochemical properties of molecules, including solubility, lipophilicity, and polarity. rsc.org Such modifications are crucial for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates, ultimately enhancing their efficacy and safety profiles. rsc.orgrsc.org The incorporation of heterocyclic motifs is a key strategy in the quest for novel drugs to treat a multitude of diseases, including cancer, infections, and neurological disorders. nih.govsynthonix.comchemicalbook.com
Overview of Pyrazolo[4,3-c]pyridine as a Privileged Scaffold for Therapeutic Development
Within the extensive family of heterocyclic compounds, the pyrazolo[4,3-c]pyridine scaffold has been identified as a "privileged scaffold." This term denotes a molecular framework that is capable of binding to multiple biological targets, thus serving as a versatile starting point for the development of new drugs. The fusion of a pyrazole (B372694) ring with a pyridine (B92270) ring creates a unique bicyclic system that has demonstrated a broad spectrum of biological activities. researchgate.neteurekaselect.com
Derivatives of pyrazolo[4,3-c]pyridine have been investigated for a range of therapeutic applications, exhibiting antimicrobial, anti-inflammatory, antiviral, and antitumor properties. researchgate.neteurekaselect.com The adaptability of this scaffold allows for chemical modifications at various positions, enabling the synthesis of large libraries of compounds for biological screening. This structural flexibility is a key reason for the continued interest in pyrazolo[4,3-c]pyridine derivatives within academic and industrial research programs aimed at discovering novel therapeutic agents. eurekaselect.com
Research Context of Halogenated Pyrazolo[4,3-c]pyridine Derivatives, Including 7-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine
The introduction of halogen atoms into the pyrazolo[4,3-c]pyridine scaffold represents a strategic approach to modulate the properties of these molecules. Halogenated derivatives are a significant area of research due to the profound effects that halogens can have on a compound's chemical reactivity and biological activity.
The specific compound, this compound, is a di-halogenated derivative of the core scaffold. While detailed academic studies on this exact molecule are not widely published, its chemical structure suggests its role as a versatile intermediate in organic synthesis and a potential candidate for biological evaluation.
| Identifier | Value |
|---|---|
| CAS Number | 1783958-52-0 |
| Molecular Formula | C6H3BrClN3 |
| MDL Number | MFCD28533928 |
Halogenation is a widely employed strategy in medicinal chemistry to enhance the therapeutic potential of lead compounds. organic-chemistry.orgmdpi.com The introduction of halogen atoms, such as bromine and chlorine, can influence a molecule's properties in several ways. They can alter the electronic distribution within the molecule, affecting its binding affinity to target proteins. organic-chemistry.org Halogens can also increase lipophilicity, which can improve a compound's ability to cross cell membranes and enhance its bioavailability. organic-chemistry.org
Furthermore, the presence of halogens provides synthetic handles for further chemical modifications. mdpi.com For instance, the bromine and chlorine atoms in this compound can serve as reactive sites for cross-coupling reactions, allowing for the introduction of diverse functional groups. This enables the creation of a wide range of analogues for structure-activity relationship (SAR) studies, a critical process in drug discovery. The strategic placement of halogens can therefore be a key factor in the development of potent and selective therapeutic agents. organic-chemistry.orgmdpi.com
Structure
3D Structure
Properties
IUPAC Name |
7-bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-4-2-9-6(8)3-1-10-11-5(3)4/h1-2H,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAWRYBEMKETJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C=NN2)C(=N1)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 7 Bromo 4 Chloro 1h Pyrazolo 4,3 C Pyridine
Retrosynthetic Analysis of the Pyrazolo[4,3-c]pyridine Core
Retrosynthetic analysis provides a logical framework for deconstructing the target molecule into simpler, commercially available starting materials. For the 1H-pyrazolo[4,3-c]pyridine core, two primary disconnection strategies are considered.
The most common approach involves the disconnection of the pyrazole (B372694) ring from a pre-existing, functionalized pyridine (B92270) core (Scheme 1, Path A). This strategy identifies a substituted pyridine as the key intermediate. The logical bond cleavages are the N1-N2 and N2-C3 bonds of the pyrazole moiety. This leads back to a 3,4-disubstituted pyridine precursor, typically a 3-aminopyridine (B143674) bearing a suitable functional group at the C4 position that can participate in the subsequent cyclization to form the pyrazole ring.
Alternatively, a less common but viable strategy involves disconnecting the pyridine ring from a pyrazole precursor (Scheme 1, Path B). arkat-usa.org This approach would start with a 4,5-disubstituted pyrazole and build the six-membered pyridine ring through cyclocondensation reactions, for instance, by reacting with a 1,3-dicarbonyl compound or its equivalent. arkat-usa.orgmdpi.com
Scheme 1: Retrosynthetic Analysis of the 1H-Pyrazolo[4,3-c]pyridine Core
Two primary retrosynthetic pathways for the 1H-pyrazolo[4,3-c]pyridine scaffold. Path A involves disconnecting the pyrazole ring to yield a disubstituted pyridine intermediate. Path B involves disconnecting the pyridine ring to start from a pyrazole intermediate.
For the specific synthesis of 7-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine, Path A is generally more efficient as it allows for the strategic use of readily available halogenated pyridine starting materials.
Precursor Synthesis and Intermediate Derivatization Strategies for Halogenated Pyrazolo[4,3-c]pyridines
The synthesis of the target compound relies heavily on the preparation of appropriately functionalized pyridine precursors. These precursors must contain the necessary halogen atoms and functional groups arranged for the final cyclization step. A common strategy begins with a di-halogenated pyridine, such as 2,6-dichloropyridine, which serves as a versatile starting material. From there, a series of reactions including nitration, nucleophilic substitution, reduction, and diazotization are employed to install the required functionalities. For instance, the synthesis of 2-chloro-4-methyl-3-nitropyridine (B135334) is a known route to a highly functionalized precursor for related heterocyclic systems. google.com
Approaches for Regioselective Introduction of Halogen Substituents at Positions 4 and 7
Achieving the correct placement of the chloro and bromo substituents on the pyrazolo[4,3-c]pyridine core is paramount. The regioselectivity is typically controlled by introducing the halogens at the precursor stage rather than by direct halogenation of the final heterocyclic system, which can often lead to mixtures of isomers.
The introduction of the bromine atom at the C7 position of the final product is most effectively achieved by starting with a pyridine precursor already brominated at the corresponding C4 position. Direct electrophilic bromination of the pyrazolo[4,3-c]pyridine ring can be challenging in terms of regioselectivity. However, direct C-H halogenation of related pyrazolo-fused heterocycles has been achieved using reagents like potassium bromide in the presence of a hypervalent iodine(III) reagent, which proceeds via an electrophilic substitution mechanism. nih.gov While this method offers a potential route, building the scaffold from a pre-brominated pyridine, such as a derivative of 4-bromopyridine, provides a more reliable and controlled approach to ensure the desired C7-bromination.
The chlorine atom at the C4 position is often introduced by the transformation of a carbonyl group (ketone or amide) in the pyridine precursor. A widely used method is the Gould-Jacobs reaction, which can be adapted to synthesize 4-hydroxy-1H-pyrazolo[3,4-b]pyridines. mdpi.comnih.gov This 4-hydroxy intermediate can then be readily converted to the desired 4-chloro derivative using standard chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). nih.gov This two-step sequence—cyclization to form a pyrazolopyridinone followed by chlorination—is a robust and high-yielding strategy for installing the C4-chloro substituent.
| Reaction Type | Reagent(s) | Position Targeted | Precursor Type |
| Bromination | KBr / PIDA | C7 (via C4 of pyridine) | Pyridine |
| Chlorination | POCl₃ or SOCl₂ | C4 | 4-Hydroxy-pyrazolopyridine |
Cyclization Reactions for Pyrazolo[4,3-c]pyridine Ring System Formation
The key step in the synthesis is the annulation of the pyrazole ring onto the pyridine core. This is typically accomplished by an intramolecular cyclization of a suitably disubstituted pyridine precursor. The specific nature of the functional groups at the C3 and C4 positions of the pyridine ring dictates the choice of cyclization conditions.
One of the most effective methods for forming the 1H-pyrazolo[4,3-c]pyridine ring system involves the diazotization of a 3-aminopyridine precursor, followed by an intramolecular cyclization. This reaction pathway is analogous to a Pschorr-type cyclization. For example, a 3-amino-4-chloropyridine (B21944) derivative can be treated with a diazotizing agent, such as sodium nitrite (B80452) (NaNO₂) in an acidic medium, to form an intermediate diazonium salt. google.com This salt can then undergo intramolecular nucleophilic attack to close the five-membered pyrazole ring.
| Cyclization Method | Key Precursor | Key Reagents | Notes |
| Diazotization/Cyclization | 3-Amino-4-substituted Pyridine | NaNO₂, Acid | Forms an intermediate diazonium salt that cyclizes. |
| Modified Japp-Klingemann | β-Ketoester + Diazonium Salt | Base (e.g., Pyrrolidine) | Often a one-pot, three-step (coupling, deacylation, cyclization) process. nih.gov |
Control of Regioselectivity in Pyrazolo[4,3-c]pyridine Annulation
The formation of the pyrazolo[4,3-c]pyridine ring system, a process known as annulation, often starts from a substituted aminopyrazole precursor which is reacted with a dielectrophilic partner to construct the fused pyridine ring. A significant challenge in this synthesis is controlling the regioselectivity, which dictates the final arrangement of atoms in the bicyclic structure. The precise substitution pattern on the starting materials and the reaction conditions are critical factors in directing the cyclization to yield the desired [4,3-c] isomer over other possible regioisomers, such as the [3,4-c], [3,4-b], or [4,3-b] systems. mdpi.comnih.gov
Multicomponent reactions, which combine three or more reactants in a single step, have gained importance in the synthesis of pyrazolopyridines due to their efficiency. nih.gov The choice of catalysts and reaction conditions, such as microwave induction, can promote high regioselectivity, favoring the formation of a specific linear product. nih.gov For instance, in the synthesis of related pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and nonsymmetrical 1,3-dicarbonyl compounds, the relative electrophilicity of the two carbonyl groups governs the regiochemical outcome. mdpi.com A significant difference in the electrophilicity of these groups can lead to high regioselectivity. mdpi.com
In a similar vein, cascade reactions, such as a 6-endo-dig cyclization of 5-aminopyrazoles with alkynyl aldehydes, have been developed for the switchable synthesis of functionalized pyrazolo[3,4-b]pyridines with excellent regioselectivity. nih.gov The control in these reactions is often achieved through the choice of activating agents for the alkyne, such as silver, iodine, or N-Bromosuccinimide (NBS). nih.gov Such principles of controlling regioselectivity through precursor structure and reaction conditions are applicable to the targeted synthesis of the this compound isomer.
Below is a table illustrating how different reaction partners can influence the regiochemical outcome in the synthesis of pyrazolopyridine systems, based on analogous reactions.
| Starting Pyrazole | Dielectrophilic Reagent | Key Condition/Catalyst | Predominant Isomer |
| 5-Aminopyrazole | Nonsymmetrical 1,3-diketone | Acid or Base Catalyst | Mixture of regioisomers, ratio depends on diketone structure. mdpi.com |
| 5-Aminopyrazole | Alkynyl aldehyde | Iodine / TfOH | Halogenated pyrazolo[3,4-b]pyridines with high regioselectivity. nih.gov |
| 5-Aminopyrazoles | Cyclic Ketones & Electron-rich Olefins | Microwave induction / Iodine | Highly regioselective formation of cycloalkane-fused pyrazolo[4,3-e]pyridines. nih.govresearchgate.net |
Process Optimization and Scalability Considerations for this compound Synthesis
Optimizing the synthetic process for halogenated heterocyclic compounds like this compound is crucial for transitioning from laboratory-scale synthesis to large-scale production. Key considerations include reaction efficiency, cost of reagents, safety, and the ease of purification.
Furthermore, demonstrating a synthetic protocol on a hundred-gram scale without the need for column chromatography is a significant step towards establishing an economical route for large-scale production. chemrxiv.org This has been achieved for the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, a similarly complex halogenated heterocycle. chemrxiv.org
The adoption of modern synthetic technologies like flow chemistry can also significantly enhance process optimization and scalability. springerprofessional.de Continuous-flow systems offer improved safety, efficiency, and scalability for the synthesis of various heterocycles. springerprofessional.de For the synthesis of this compound, a flow process could allow for better control over reaction parameters such as temperature and reaction time, potentially leading to higher yields and purity.
The following table summarizes key parameters that can be adjusted for process optimization and scalability in the synthesis of halogenated pyrazolopyridines.
| Parameter | Optimization Strategy | Rationale for Scalability |
| Solvent System | Use of co-solvents like dichloroethane (DCE) to facilitate precipitation of intermediates. rsc.org | Avoids the need for intermediate purification steps, such as column chromatography, reducing time and solvent waste. rsc.orgchemrxiv.org |
| Temperature Control | Precise temperature management, potentially through flow chemistry reactors. springerprofessional.de | Ensures consistent product quality and minimizes the formation of byproducts. |
| Reagent Stoichiometry | Careful adjustment of reagent ratios to maximize conversion and minimize residual starting materials. | Reduces raw material costs and simplifies downstream purification. |
| Work-up Procedure | Development of non-chromatographic isolation methods like crystallization or extraction. chemrxiv.org | Simplifies the process and makes it more amenable to large-scale industrial production. |
Advanced Purification Techniques for Isolation of this compound
The purification of the final product is a critical step to ensure high purity, which is often a stringent requirement for pharmaceutical applications. For halogenated heterocyclic compounds and their isomers, advanced chromatographic techniques are frequently employed.
Silica (B1680970) gel flash column chromatography is a standard and effective method for the purification of pyrazolopyridine derivatives. rsc.org In the synthesis of related 5-halo-1H-pyrazolo[3,4-c]pyridines, this technique was used to separate the desired products from reaction byproducts and unreacted starting materials. rsc.org The choice of eluent system is crucial for achieving good separation.
For challenging separations, particularly of regioisomers, reverse-phase column chromatography can be a powerful alternative. rsc.org This technique was successfully used in the purification of functionalized 5-chloro-1H-pyrazolo[3,4-c]pyridine derivatives. rsc.org The separation of pyrazole regioisomers with a high degree of purity has also been effectively carried out using silica column chromatography. uab.cat
The selection of the appropriate purification technique depends on the specific properties of the compound and the impurities present. A combination of techniques may sometimes be necessary to achieve the desired level of purity.
The table below compares different purification techniques applicable to the isolation of this compound.
| Purification Technique | Principle | Applicability for Halogenated Pyrazolopyridines |
| Silica Gel Flash Column Chromatography | Adsorption chromatography based on polarity. | Widely used for the purification of pyrazolopyridine isomers and derivatives. rsc.orguab.cat |
| Reverse-Phase Column Chromatography | Partition chromatography where the stationary phase is nonpolar. | Effective for separating closely related isomers and more polar impurities that are not well-retained on silica gel. rsc.org |
| Crystallization | Precipitation of a solid from a solution in a highly pure form. | Ideal for large-scale purification when a suitable solvent system is found; can eliminate the need for chromatography. chemrxiv.org |
Advanced Characterization Techniques in Research of 7 Bromo 4 Chloro 1h Pyrazolo 4,3 C Pyridine
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are fundamental to determining the precise arrangement of atoms within a molecule.
NMR spectroscopy is the cornerstone of molecular structure determination. For 7-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine, ¹H (proton) and ¹³C (carbon-13) NMR data would be critical. A ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their proximity to one another. A ¹³C NMR spectrum would reveal the number and types of carbon atoms in the molecule.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Analysis Type | Expected Data Points | Information Provided |
|---|---|---|
| ¹H NMR | Chemical shifts (δ) in ppm, integration values, multiplicity (e.g., singlet, doublet), coupling constants (J) in Hz. | Reveals the electronic environment and connectivity of the aromatic and N-H protons on the pyrazolopyridine core. |
| ¹³C NMR | Chemical shifts (δ) in ppm for each unique carbon atom. | Identifies the carbon skeleton, including carbons bearing the bromo and chloro substituents and those within the fused heterocyclic rings. |
Note: This table represents the type of data required and is not based on actual experimental results, which are currently unavailable.
Mass spectrometry is used to determine the molecular weight of a compound and can provide clues about its structure through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.
Table 2: Expected Mass Spectrometry Data for this compound
| Technique | Expected Data | Information Provided |
|---|---|---|
| Mass Spec. | Molecular ion peak (M+) corresponding to the compound's molecular weight. | Confirms the molecular mass. The isotopic pattern would be characteristic of a compound containing one bromine and one chlorine atom. |
| HRMS | Exact mass measurement. | Confirms the molecular formula (C₆H₃BrClN₃). |
Note: This table is illustrative. Specific fragmentation data is not available in the reviewed sources.
IR spectroscopy helps identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, key absorptions would include N-H stretching from the pyrazole (B372694) ring and C-H, C=C, and C=N vibrations from the aromatic system.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography is essential for separating the target compound from impurities and for quantifying its purity.
HPLC is a standard method for determining the purity of a chemical sample. An established HPLC method would involve a specific column, mobile phase, flow rate, and detector wavelength to resolve the target compound from any starting materials, byproducts, or degradation products.
LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. This powerful technique would simultaneously confirm the retention time and the molecular weight of the peak corresponding to this compound, providing a high degree of confidence in both its identity and purity.
Elemental Analysis for Validation of Empirical Formula
Elemental analysis is a cornerstone technique in the characterization of novel chemical compounds, providing a fundamental validation of a substance's empirical formula. This analytical method determines the mass percentages of the constituent elements within a sample, which are then compared against the theoretically calculated values derived from the proposed molecular formula. For this compound, this process is crucial to confirm its atomic composition and purity.
The empirical formula of this compound is established as C₆H₃BrClN₃. Based on this formula, the theoretical weight percentages of carbon (C), hydrogen (H), and nitrogen (N) can be precisely calculated. These theoretical values serve as the benchmark against which experimentally obtained data are compared.
While a thorough search of scientific literature and chemical databases was conducted, specific peer-reviewed research articles detailing the experimental findings of elemental analysis for this compound were not publicly available. This is not uncommon for specialized or recently synthesized compounds where the full characterization data may not be widely disseminated.
However, the standard procedure involves the combustion of a small, precisely weighed sample of the compound. The resulting combustion products, primarily carbon dioxide, water, and nitrogen gas, are collected and measured. From the masses of these products, the percentages of carbon, hydrogen, and nitrogen in the original sample are determined. A close correlation between the experimental and theoretical values, typically within a ±0.4% margin, is considered a confirmation of the compound's empirical formula and a strong indicator of its purity.
Below is a data table outlining the theoretical elemental composition of this compound.
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 6 | 72.06 | 31.01 |
| Hydrogen | H | 1.01 | 3 | 3.03 | 1.30 |
| Bromine | Br | 79.90 | 1 | 79.90 | 34.37 |
| Chlorine | Cl | 35.45 | 1 | 35.45 | 15.25 |
| Nitrogen | N | 14.01 | 3 | 42.03 | 18.08 |
| Total | 232.47 | 100.00 |
Derivatization Strategies and Synthetic Transformations of 7 Bromo 4 Chloro 1h Pyrazolo 4,3 C Pyridine
Functionalization at Halogenated Positions (C4 and C7) through Cross-Coupling and Nucleophilic Reactions
The C4 and C7 positions of the 7-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine core are prime sites for modification, primarily through nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions. The differential reactivity of the chloro and bromo substituents can often be exploited to achieve selective functionalization.
Nucleophilic Aromatic Substitution Reactions
The electron-deficient nature of the pyridine (B92270) ring in the pyrazolo[4,3-c]pyridine system facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly at the C4 position, which is activated by the adjacent nitrogen atom. While specific studies on this compound are not extensively detailed in publicly available literature, analogous systems such as 4-chloro-1,6-diethyl-1H-pyrazolo[3,4-b]pyridine have been shown to undergo efficient displacement of the C4-chloro substituent by amine nucleophiles. For instance, the reaction of ethyl 4-chloro-1,6-diethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate with 4-amino-tetrahydro-2H-pyran in the presence of potassium carbonate proceeds smoothly, indicating the susceptibility of the C4-chloro group to nucleophilic attack. This reactivity is a cornerstone for introducing diverse functionalities at this position.
Transition-Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been widely applied to functionalize halogenated heterocyclic compounds.
The Suzuki-Miyaura coupling, which pairs an organoboron reagent with a halide, is a highly effective method for creating C-C bonds. While direct examples with this compound are not readily found in the surveyed literature, the reactivity of similar bromo-substituted pyrazolopyridine and indazole systems provides strong precedent. For example, the Suzuki-Miyaura coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with various aryl and heteroaryl boronic acids has been successfully demonstrated. These reactions often employ palladium catalysts like PdCl₂(PPh₃)₂ or more advanced systems such as XPhosPdG2/XPhos to achieve high yields and prevent side reactions like debromination. The choice of base, such as sodium carbonate or cesium carbonate, and solvent is crucial for optimizing the reaction conditions.
A study on 7-bromo-4-sulfonamido-1H-indazoles showcased the successful palladium-mediated Suzuki–Miyaura reaction with a variety of boronic acids, resulting in moderate to good yields of the corresponding C7-arylated products. This suggests that the C7-bromo position of this compound would be a viable handle for introducing aryl and heteroaryl moieties via Suzuki-Miyaura coupling.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Related Heterocyclic Scaffolds
| Substrate | Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | p-methoxyphenylboronic acid | PdCl₂(PPh₃)₂ | Na₂CO₃ | Dioxane | 110 | Not specified |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction is particularly valuable for synthesizing arylamines, which are prevalent in pharmaceuticals. While specific applications to this compound are not detailed in the available literature, studies on similar halo-pyrazoles demonstrate the feasibility of this transformation. For instance, the Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole with various amines has been investigated, showing that aromatic or bulky amines lacking β-hydrogens react smoothly in the presence of a palladium catalyst and a suitable ligand like tBuDavePhos. The choice of the halide can be critical, with bromo-substituted substrates often showing better reactivity than their chloro or iodo counterparts in certain contexts. The development of sophisticated phosphine (B1218219) ligands has significantly expanded the scope of the Buchwald-Hartwig amination, allowing for the coupling of a wide variety of amines with aryl halides under milder conditions.
The Negishi cross-coupling reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. This method is known for its high functional group tolerance and its ability to form C-C bonds between sp², sp³, and sp hybridized carbons. Although direct applications to this compound have not been explicitly reported, the general utility of the Negishi coupling for functionalizing heterocyclic halides is well-established. For example, it is a common method for preparing terpyridine derivatives from pyridyl zinc halides and halide-substituted heterocycles. The reactivity of the halide (I > Br > Cl) is a key factor in these reactions, and palladium catalysts are generally preferred for their higher yields and broader functional group tolerance.
Functionalization at Nitrogen Atoms (N1) through Alkylation and Protection Strategies
The pyrazole (B372694) ring of this compound contains a reactive N-H group that can be readily functionalized through alkylation or acylation. These modifications are crucial for modulating the compound's physicochemical properties and for introducing further points of diversity.
N-alkylation of pyrazoles can be achieved under various conditions. Traditional methods often involve deprotonation with a base followed by reaction with an alkyl halide. More recent methods have explored acid-catalyzed alkylations. For instance, a novel method for the N-alkylation of pyrazoles using trichloroacetimidate (B1259523) electrophiles and a Brønsted acid catalyst has been developed, providing an alternative to base-mediated approaches.
In cases of unsymmetrical pyrazoles, regioselectivity of N-alkylation can be an issue, potentially leading to a mixture of N1 and N2 isomers. The outcome is often influenced by steric and electronic factors of both the pyrazole substrate and the alkylating agent. Protecting group strategies are also commonly employed at the N1 position to direct subsequent reactions at other sites of the molecule. For example, in the synthesis and functionalization of 5-halo-1H-pyrazolo[3,4-c]pyridines, selective protection of the N1 position with groups like mesyl (Ms) or tetrahydropyran (B127337) (THP) was achieved, enabling further selective modifications at other positions of the heterocyclic core.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 4-chloro-1,6-diethyl-1H-pyrazolo[3,4-b]pyridine |
| ethyl 4-chloro-1,6-diethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate |
| 4-amino-tetrahydro-2H-pyran |
| 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one |
| N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide |
| 4-bromo-1H-1-tritylpyrazole |
N-Alkylation Reactions for Diversity Generation
N-alkylation of the pyrazole ring is a fundamental strategy for generating molecular diversity in pyrazolo[4,3-c]pyridine derivatives. The presence of two nitrogen atoms, N-1 and N-2, can lead to the formation of regioisomers, and controlling the selectivity of alkylation is a key synthetic challenge. Studies on related pyrazole systems have shown that the regiochemical outcome of N-alkylation is influenced by factors such as the nature of the alkylating agent, the base used, and the steric and electronic properties of substituents on the heterocyclic core. researchgate.net
In analogous 5-halo-1H-pyrazolo[3,4-c]pyridine systems, direct alkylation often leads to mixtures of N-1 and N-2 isomers, with the N-2 isomer frequently being the major product under basic conditions (e.g., using cesium carbonate). rsc.org The separation of these isomers can be challenging, necessitating the development of regioselective methods or the use of protecting group strategies to direct alkylation to a specific nitrogen atom.
Table 1: Representative N-Alkylation Conditions on a Pyrazolo-Pyridine Scaffold
| Reagent | Base | Solvent | Typical Outcome |
|---|---|---|---|
| Methyl Iodide | Cs₂CO₃ | DMF | Mixture of N-1 and N-2 methylated products |
| Benzyl Bromide | K₂CO₃ | DMSO | Predominantly N-1 alkylation in some pyrazole systems researchgate.net |
This table illustrates common conditions used for N-alkylation on pyrazole and related heterocyclic systems, highlighting the challenge of regioselectivity.
Strategic Use of Nitrogen Protecting Groups
To overcome the challenge of regioselectivity in N-alkylation and other transformations, the strategic use of nitrogen protecting groups is essential. Protecting one of the pyrazole nitrogens allows for the selective functionalization of the other nitrogen or directs reactions at other positions of the scaffold. rsc.org
For the related 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold, different protecting groups have been shown to selectively protect either the N-1 or N-2 position. rsc.org For instance:
Mesylation (Ms) with methanesulfonyl chloride selectively affords the N-1 protected product. rsc.org
2-(Trimethylsilyl)ethoxymethyl (SEM) protection using SEM-Cl can be directed to yield the N-2 protected isomer as the major product. rsc.org
The choice of protecting group is critical, as it must be stable to subsequent reaction conditions and easily removable at a later stage. The tert-butoxycarbonyl (Boc) group is another widely used protecting group for amino functionalities due to its stability under various nucleophilic and basic conditions and its straightforward removal under acidic conditions. researchgate.net This approach enables a controlled, stepwise functionalization of the molecule. rsc.org
Regioselective Introduction of Diverse Chemical Moieties for Targeted Library Synthesis
The bromo and chloro substituents on the this compound core are key handles for introducing chemical diversity through regioselective cross-coupling reactions. Modern catalysis provides a powerful toolkit for these transformations, allowing for the precise installation of a wide array of chemical groups.
On the analogous 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold, a number of regioselective transformations have been demonstrated. rsc.org These established methods are directly applicable to the functionalization of this compound:
Suzuki-Miyaura Cross-Coupling : This palladium-catalyzed reaction is widely used to form carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl groups at the halogenated positions. This reaction is a cornerstone for building molecular complexity. rsc.orgnih.gov
Buchwald-Hartwig Amination : This reaction allows for the formation of carbon-nitrogen bonds, introducing diverse amine functionalities. This is particularly valuable for modulating the physicochemical properties and biological activity of the molecule. rsc.org
Negishi Cross-Coupling : Following a metalation step, this reaction can be used to introduce further carbon-based substituents. rsc.org
Furthermore, direct synthesis approaches can install specific functionalities. For example, pyrazolo[4,3-c]pyridine sulfonamides have been synthesized by condensing a suitable dienamine precursor with various amines containing sulfonamide fragments. nih.gov
Development of Multi-Point Diversity Approaches for Structure-Activity Relationship Studies
A key goal in medicinal chemistry is the systematic exploration of chemical space around a core scaffold to understand structure-activity relationships (SAR). The this compound scaffold is well-suited for multi-point diversity approaches, where different sites on the molecule are functionalized in a combinatorial or parallel fashion.
By combining the strategies of N-alkylation, protecting group manipulation, and regioselective cross-coupling, a "hit-to-lead" pathway can be emulated. rsc.org For instance, a synthetic sequence could involve:
Selective protection of the N-1 position.
N-2 alkylation to introduce a first diversity point.
A Suzuki coupling at the C-7 bromo position to introduce a second diversity point.
A Buchwald-Hartwig amination at the C-4 chloro position for a third diversity point.
Deprotection of N-1 to yield the final compound or allow for further functionalization.
This approach allows for the generation of a focused library of compounds where specific regions of the molecule are systematically varied. The resulting biological data from this library can then be used to build a robust SAR model, guiding the design of more potent and selective compounds. nih.gov
Table 2: Orthogonal Functionalization Strategies for Multi-Point Diversity
| Position | Reaction Type | Reagents | Functionality Introduced |
|---|---|---|---|
| N-1 / N-2 | Alkylation / Protection | Alkyl halides, SEM-Cl, MsCl | Alkyl groups, protecting groups |
| C-4 | Buchwald-Hartwig Amination | Amines, Pd catalyst, ligand | Aryl/alkyl amines |
This table summarizes how different positions on a halo-pyrazolo[4,3-c]pyridine scaffold can be selectively modified using orthogonal chemical reactions to achieve multi-point diversity.
Structure Activity Relationship Sar Studies on Pyrazolo 4,3 C Pyridine Derivatives
Systematic Investigation of Halogen Substituents' Impact on Biological Activity
The introduction of halogen atoms is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. For pyridine (B92270) derivatives in general, the presence of halogens has been shown to sometimes result in lower antiproliferative activity. nih.gov However, in more closely related heterocyclic systems, the impact of halogens can be crucial for potency. For instance, studies on pyrazolo[4,3-d]pyrimidine analogues found that chlorine atoms were critical for their antitumor activity. nih.gov Similarly, the incorporation of a 5'-chloro group on a related pyrimidine (B1678525) scaffold was found to improve potency against c-Jun N-terminal kinase 3 (JNK3) by approximately twofold. researchgate.net In the context of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, substitution with fluorine has been shown to enhance activity for Tropomyosin receptor kinase (Trk) inhibitors. mdpi.com
While a systematic investigation focused solely on the 7-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine core is not extensively detailed in the provided literature, these examples from similar scaffolds underscore the significant and context-dependent role of halogen substituents. The electronic and steric properties of bromine at the C7 position and chlorine at the C4 position are foundational to the molecule's interaction with biological targets, serving as key points for further chemical modification and SAR exploration.
Elucidation of the Influence of Substituent Variation at Distinct Positions of the Pyrazolo[4,3-c]pyridine Core
The biological profile of pyrazolo[4,3-c]pyridine derivatives can be finely tuned by introducing a variety of substituents at different positions on both the pyrazole (B372694) and pyridine rings.
The carbon atoms of the pyrazolo[4,3-c]pyridine skeleton offer multiple vectors for chemical modification, each with distinct consequences for biological activity.
C3 Position: The C3 position can be functionalized through methods like tandem borylation and Suzuki–Miyaura cross-coupling reactions. rsc.org In a series of 3-aminopyrazolopyridinone derivatives, substitutions at this position were explored for their inhibitory potential against various kinases. nih.gov
C4 and C6 Positions: Research on 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines has demonstrated that aryl groups at the C6 position and various substituents at the C4 position are pivotal for antiproliferative activity. nih.gov For example, a 4-ethyl group combined with a 2,6-diphenyl substitution pattern was a common feature in compounds tested for antiproliferative effects. nih.gov
C5 Position: The C5 position, corresponding to the nitrogen on the pyridine ring, is a critical site for modification. It can be functionalized via palladium-catalyzed Buchwald-Hartwig amination. rsc.org In a study on pyrazolo[4,3-c]pyridine sulfonamides as carbonic anhydrase inhibitors, various substituents were introduced at this position, significantly influencing inhibitory activity. mdpi.comnih.gov
C7 Position: Selective metalation followed by reaction with electrophiles or cross-coupling reactions allows for diverse substitutions at the C7 position. rsc.org In one study, introducing a 7-(4-hydroxyphenyl) group and subsequent alkylation of the hydroxyl group led to compounds with interesting fluorescence properties and antiproliferative effects. nih.gov
The following table summarizes the impact of substitutions at various carbon positions on the biological activity of pyrazolo[4,3-c]pyridine derivatives.
| Position | Modification Example | Biological Activity | Source |
| C4 | Ethyl group | Antiproliferative activity | nih.gov |
| C6 | Phenyl group | Antiproliferative activity | nih.gov |
| C7 | 4-Hydroxyphenyl, 4-Alkoxyphenyl groups | Antiproliferative activity, pH sensing | nih.gov |
The nitrogen atoms in the pyrazole ring (N1 and N2) are key sites for substitution that can significantly impact a compound's pharmacological profile.
N1 Position: Alkylation and arylation at the N1 position are common modifications. In a series of pyrazolo[4,3-c]pyridine sulfonamides designed as carbonic anhydrase inhibitors, various substituents were attached to the pyridine nitrogen (position N5), which modulated the inhibitory potency and selectivity against different human carbonic anhydrase (hCA) isoforms. mdpi.comnih.gov For instance, the presence of an N-methylpropionamide linker was found to be favorable for hCA I inhibitory activity. mdpi.com
N2 Position: In studies of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines, the N2 position was substituted with aryl groups, such as a phenyl group, which was integral to the scaffold's antiproliferative effects. nih.gov Among some biologically active derivatives, 3-amino-2-phenyl-2H-pyrazolo[4,3-c]pyridine-4,6-diol was identified as an inhibitor of p90 ribosomal S6 kinases 2 (RSK2). nih.gov
The choice of substituent at these nitrogen positions influences not only the molecule's binding affinity to its target but also its pharmacokinetic properties.
Rational Design Principles for Modulating Specific Biological Target Interactions
The development of potent and selective pyrazolo[4,3-c]pyridine derivatives often relies on rational drug design strategies, which can be broadly categorized as ligand-based and structure-based approaches.
When the three-dimensional structure of a biological target is unknown, ligand-based drug design (LBDD) methods are employed. These strategies use the information from a set of known active molecules to develop a model that predicts the activity of new compounds.
A notable example is the development of a novel class of 1H-pyrazolo[3,4-c]pyridine derivatives as GPR119 receptor agonists. nih.gov Researchers identified an initial lead compound through an LBDD approach. Subsequent optimization based on the SAR of known ligands, involving modification of an aryl group (R1) and a piperidine (B6355638) N-capping group (R2), led to the discovery of a highly potent agonist with single-digit nanomolar activity. nih.gov
Structure-based drug design (SBDD) utilizes the known 3D structure of the biological target, typically a protein or enzyme, to design new inhibitors. This approach allows for the rational design of molecules that can fit into the target's binding site with high affinity and selectivity.
c-Met Kinase Inhibitors: A series of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives were designed as inhibitors of the c-Met kinase, an attractive target in cancer therapy. nih.gov This effort was guided by computer-aided drug design, which led to the identification of a lead compound. Subsequent synthesis and evaluation of derivatives resulted in compounds with significantly improved inhibitory activity against c-Met and potent cellular effects against various cancer cell lines. nih.gov
PEX14–PEX5 Interaction Inhibitors: SBDD was instrumental in developing the first inhibitors of the PEX14–PEX5 protein-protein interaction (PPI) with trypanocidal activity. acs.org Using an in silico screening approach with a homology model of the target protein, a pyrazolo[4,3-c]pyridine derivative was identified as a potent hit. Molecular docking studies suggested how the derivative's aromatic residues interacted with key pockets on the protein surface, guiding further optimization of this new class of inhibitors. acs.org
These examples highlight the power of SBDD in creating novel pyrazolo[4,3-c]pyridine derivatives with tailored activities against specific biological targets.
Biological Target Engagement and Mechanistic Investigations of Pyrazolo 4,3 C Pyridine Derivatives Preclinical
Enzyme Inhibition Studies of Pyrazolo[4,3-c]pyridine Analogues
Derivatives based on the pyrazolo[4,3-c]pyridine core have been systematically evaluated for their inhibitory activity against various enzymes. These studies are crucial for identifying potential therapeutic targets and for understanding the structure-activity relationships (SAR) that govern the potency and selectivity of these compounds. The versatility of the pyrazolo[4,3-c]pyridine scaffold allows for chemical modifications at multiple positions, enabling the optimization of interactions with the active or allosteric sites of target enzymes.
A significant area of investigation for pyrazolo[4,3-c]pyridine analogues has been their activity as kinase inhibitors. Kinases play a central role in cellular signal transduction, and their dysregulation is implicated in numerous diseases, particularly cancer.
Research efforts led to the identification of 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea derivatives as a novel class of potent and selective inhibitors of Extracellular Signal-Regulated Kinase (ERK). acs.orgnih.gov The development of this series was guided by a de novo design strategy based on a known ERK inhibitor, SCH772984. acs.orgfigshare.com Sequential SAR studies resulted in compounds with high ligand efficiency and low molecular weight. acs.orgfigshare.com For instance, optimization of the urea (B33335) substituent led to the discovery of compound 21 , which demonstrated potent target engagement and significant tumor regression in a BRAFV600E xenograft model. acs.org
| Compound | Substituent (R) | ERK2 IC50 (nM) | Cellular Activity (pERK IC50, nM) |
|---|---|---|---|
| Lead Compound | - | 1 | 1 |
| Analog A | Cyclopropyl | 5 | 25 |
| Analog B | 2-Fluorophenyl | 0.4 | 3 |
| Compound 21 | 3-Fluorophenyl | 0.3 | 1 |
The pyrazolopyridine scaffold is recognized as a "hinge-binding" motif, acting as a bioisostere of the adenine (B156593) base of ATP. nih.govresearchgate.net This allows derivatives to anchor within the ATP-binding site of kinases, competing with the endogenous ATP substrate. The design of 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea inhibitors specifically aimed to exploit hydrogen bond interactions within the ERK binding pocket, a characteristic feature of ATP-competitive inhibitors. acs.org While direct crystallographic evidence for the [4,3-c] isomer's binding mode is not extensively detailed in the provided literature, the mechanism is strongly supported by data from related pyrazolopyrimidine scaffolds, which consistently demonstrate interaction with the kinase hinge region in the ATP pocket. nih.govnih.gov
Preclinical studies have successfully identified specific protein targets for pyrazolo[4,3-c]pyridine derivatives.
Extracellular Signal-Regulated Kinase (ERK) : As detailed previously, ERK1 and ERK2 have been validated as primary targets for 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea derivatives. acs.orgfigshare.com These inhibitors were found to be highly selective for ERK over other kinases, which is a critical attribute for targeted therapies. acs.org
Peroxisomal Biogenesis Factor 14 (PEX14) : In a distinct line of research, the pyrazolo[4,3-c]pyridine scaffold was identified as the first inhibitor of the PEX14–PEX5 protein-protein interaction (PPI). researchgate.netacs.org This interaction is crucial for the import of proteins into glycosomes, specialized peroxisomes found in Trypanosoma parasites. researchgate.netnih.gov While PEX14 is not a kinase, its inclusion as a target highlights the versatility of the scaffold. Structure-guided optimization, using NMR and X-ray crystallography, led to potent compounds that disrupt this essential PPI. acs.org
| Compound | TbPEX14-PEX5 Inhibition (EC50, µM) | T. brucei Activity (EC50, µM) |
|---|---|---|
| Hit Compound 1 | 265 | >100 |
| Optimized Analog 29 | 3.4 | 0.8 |
| Optimized Analog 50 | 1.6 | 0.3 |
| Optimized Analog 51 | 1.5 | 0.2 |
Cyclin-Dependent Kinase 2 (CDK2) : While the broader class of pyrazolopyridines has shown activity against CDKs, the specific evidence for the [4,3-c] isomer is less direct. Studies on related isomers, such as 1H-pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines, have identified potent CDK2 inhibitors. nih.govnih.govresearchgate.net These findings suggest that CDK2 could be a potential, albeit less explored, target for analogues based on the pyrazolo[4,3-c]pyridine core.
Beyond kinases, pyrazolo[4,3-c]pyridine derivatives interact with other critical protein systems. The most prominent example is the inhibition of the PEX14-PEX5 PPI. researchgate.netacs.org This interaction is a central component of the glycosomal protein import machinery in Trypanosoma, the parasites responsible for devastating diseases like Chagas disease and African sleeping sickness. researchgate.netnih.gov The glycosome houses key enzymes for glycolysis, and the parasite is critically dependent on this metabolic pathway. By blocking the PEX14-PEX5 interaction, pyrazolo[4,3-c]pyridine inhibitors prevent the import of essential enzymes into the glycosome, effectively shutting down the parasite's primary energy source. researchgate.nettum.de
Kinase Inhibition Profiles and Selectivity
Cellular Pathway Modulation and Downstream Effects
The engagement of pyrazolo[4,3-c]pyridine derivatives with their specific molecular targets triggers a cascade of downstream cellular effects, leading to the modulation of key signaling and metabolic pathways.
The inhibition of ERK by 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea derivatives has a direct impact on the MAPK/ERK signal transduction pathway. acs.org This pathway is a critical regulator of cellular processes including proliferation, survival, and differentiation, and it is constitutively activated in over 30% of human cancers. acs.orgjci.org By inhibiting ERK1/2, these compounds prevent the phosphorylation of downstream substrates, thereby suppressing the aberrant signaling that drives tumor growth. jci.org The potent anti-tumor activity observed in preclinical xenograft models provides strong evidence for the effective modulation of this pathway in a cellular context. acs.orgfigshare.com
For the PEX14-PEX5 inhibitors, the downstream effect is a profound disruption of parasite metabolism. The failure to import glycosomal enzymes leads to their mislocalization in the cytoplasm. researchgate.net This results in a "metabolic catastrophe" for the parasite, leading to cell death. researchgate.nettum.de This mechanism provides a clear example of how targeting a specific PPI can modulate a biological pathway—glycosomal protein import—with lethal consequences for a pathogen.
Analysis of Cell Cycle Perturbations and Their Biochemical Basis
Preclinical investigations into pyrazolo[4,3-c]pyridine derivatives and related heterocyclic compounds have demonstrated their potential to interfere with cell cycle progression in cancer cell lines. Flow cytometry analysis of cells treated with certain pyrazolo-pyridine derivatives revealed a significant arrest in the G0/G1 phase of the cell cycle. nih.gov This interruption of the normal cell division cycle is a key mechanism for inhibiting the proliferation of cancer cells. nih.gov
For instance, studies on a fluoro-substituted pyrazolo-pyridine derivative, compound 5j, showed a distinct G0/G1 arrest in HeLa cervical cancer cells. nih.gov The biochemical basis for such cell cycle perturbations by pyrazole-containing compounds is often linked to the inhibition of cyclin-dependent kinases (CDKs). nih.gov CDKs are crucial enzymes that regulate the transitions between different phases of the cell cycle. By inhibiting key CDKs, such as CDK2, these compounds can prevent cells from progressing from the G1 phase to the S phase, effectively halting their proliferation. nih.gov
Table 1: Cell Cycle Analysis of Pyrazolo-Pyridine Derivative (Compound 5j) in HeLa Cells
| Cell Line | Compound | Observation | Reference |
|---|---|---|---|
| HeLa | 5j | G0/G1 Phase Arrest | nih.gov |
Mechanistic Insights into Biological Activity and Molecular Interactions
Derivatives of the pyrazolo[4,3-c]pyridine scaffold have been shown to induce programmed cell death, or apoptosis, in cancer cells. The mechanism often involves the intrinsic, or mitochondrial, pathway of apoptosis. nih.gov This pathway is initiated by cellular stress, such as that induced by chemotherapeutic agents, leading to changes in the mitochondrial membrane. nih.gov
A key event is the decrease in mitochondrial membrane potential, which is an early marker of apoptosis. nih.gov This disruption is followed by the activation of a cascade of cysteine-aspartic proteases known as caspases. Specifically, increased levels of activated initiator caspase-9 and executioner caspases-3 and -7 have been observed in treated HeLa and MCF-7 cells. nih.gov The activation of these caspases is a definitive indicator that the cells are undergoing apoptosis. nih.gov Furthermore, studies have noted that high oxidative stress, evidenced by the generation of reactive oxygen species (ROS), can trigger this apoptotic process in cancer cells. nih.gov
Table 2: Biochemical Markers of Apoptosis Induced by Pyrazolo-Pyridine Derivatives
| Biochemical Marker | Observation | Cell Lines | Reference |
|---|---|---|---|
| Mitochondrial Membrane Potential | Decreased | HeLa, MCF-7 | nih.gov |
| Activated Caspase-9 | Increased Levels | HeLa, MCF-7 | nih.gov |
| Activated Caspase-3/7 | Increased Levels | HeLa, MCF-7 | nih.gov |
| Reactive Oxygen Species (ROS) | Increased Generation | HeLa, MCF-7 | nih.gov |
A significant mechanism of action for certain pyrazolo[4,3-c]pyridine derivatives is the inhibition of specific protein-protein interactions (PPIs). Notably, compounds from this class have been identified as the first inhibitors of the PEX14-PEX5 protein-protein interaction. nih.govcnr.it This interaction is a critical component of the protein import machinery in the glycosomes of Trypanosoma parasites. nih.govcnr.it
The PEX14 protein serves as a docking point on the peroxisomal membrane for the soluble receptor PEX5, which carries cargo proteins destined for the organelle. nih.gov The interaction is mediated by the N-terminal domain of PEX14 recognizing specific Wxxx(F/Y) motifs within the N-terminal domain of PEX5. nih.govbiorxiv.orgbiorxiv.org By competitively binding to PEX14, the pyrazolo[4,3-c]pyridine inhibitors prevent the formation of the essential PEX14-PEX5 complex. nih.gov This disruption of protein import leads to the mislocalization of crucial glycosomal enzymes, a fatal event for the parasite, demonstrating a potent and targeted mechanism of action. nih.govcnr.it
Table 3: Inhibition of PEX14-PEX5 Protein-Protein Interaction
| Compound Class | Target Interaction | Mechanism | Consequence | Reference |
|---|---|---|---|---|
| Pyrazolo[4,3-c]pyridines | PEX14-PEX5 | Inhibition of complex formation | Mislocalization of glycosomal enzymes; Trypanocidal activity | nih.govcnr.it |
Computational Chemistry and in Silico Approaches in Pyrazolo 4,3 C Pyridine Research
Molecular Docking Simulations for Prediction of Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 7-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine and its derivatives, docking simulations are instrumental in predicting how these compounds might interact with specific biological targets, such as protein kinases. These simulations can elucidate key binding modes and intermolecular interactions, including hydrogen bonds and hydrophobic contacts, which are critical for biological activity. For instance, docking studies on similar pyrazolopyridine compounds have successfully predicted their binding affinities to various kinases, guiding the selection of candidates for further experimental validation.
Table 1: Illustrative Molecular Docking Results for a Pyrazolo[4,3-c]pyridine Derivative
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |
| Kinase A | -9.8 | Lys72, Glu91, Leu144 | Hydrogen Bond, Hydrophobic |
| Kinase B | -8.5 | Asp168, Phe169 | Hydrogen Bond, π-π Stacking |
| Kinase C | -7.2 | Val34, Ala52 | Hydrophobic |
Molecular Dynamics Simulations for Understanding Binding Conformation and Stability
Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic and realistic model of the ligand-target complex. MD simulations analyze the movements of atoms and molecules over time, offering insights into the stability of the binding conformation and the flexibility of the protein-ligand complex. For derivatives of the pyrazolo[4,3-c]pyridine scaffold, MD simulations can confirm the stability of the interactions predicted by docking and reveal conformational changes that may occur upon ligand binding. This level of detail is crucial for understanding the nuanced mechanics of drug-target recognition and for refining the design of more potent and selective inhibitors.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. In the realm of pyrazolo[4,3-c]pyridine research, QSAR models are developed using a series of compounds with known activities to predict the efficacy of new, untested derivatives. By identifying the physicochemical properties and structural features that are most influential for a compound's activity, QSAR studies can guide the rational design of new molecules with improved therapeutic potential. These models serve as a predictive tool to prioritize synthetic efforts towards compounds with the highest likelihood of success.
Virtual Screening Methodologies for Novel Ligand Identification and Prioritization
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. In the investigation of novel ligands based on the this compound scaffold, virtual screening can be employed to filter extensive chemical databases. This process significantly narrows down the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources. Both structure-based and ligand-based virtual screening approaches can be utilized to identify novel pyrazolo[4,3-c]pyridine derivatives with desired biological activities.
Integration of Computational Tools and Databases in Rational Drug Discovery Workflows
The effective application of the aforementioned computational tools is often part of an integrated workflow in rational drug discovery. This workflow begins with the identification of a biological target, followed by the use of databases to gather information about known ligands and related compounds. Computational methods such as virtual screening and molecular docking are then used to identify initial hits. These hits are further analyzed and refined using molecular dynamics and QSAR modeling. This iterative cycle of computational analysis and experimental validation is a powerful strategy for the development of new drugs based on the pyrazolo[4,3-c]pyridine core structure.
Potential Therapeutic Applications of Pyrazolo 4,3 C Pyridine Derivatives Preclinical Research Focus
Anticancer Research and Antiproliferative Activity
The quest for novel and more effective anticancer agents has led to the exploration of various heterocyclic compounds, with pyrazolo[4,3-c]pyridine derivatives emerging as a particularly promising class. Their structural similarity to endogenous purines allows them to interfere with various cellular processes crucial for cancer cell proliferation and survival. Extensive preclinical research has demonstrated the potent antiproliferative activity of these compounds against a wide array of cancer cell lines, operating through diverse mechanisms of action.
In Vitro Cytotoxicity Evaluation Against Various Cancer Cell Lines
A significant body of preclinical research has focused on evaluating the in vitro cytotoxic effects of pyrazolo[4,3-c]pyridine derivatives across a spectrum of human cancer cell lines. These studies consistently demonstrate the potent growth-inhibitory and cell-killing capabilities of this class of compounds.
For instance, a series of novel pyrazolo[4,3-c]pyridine derivatives were synthesized and assessed for their anticancer activity against human breast (MCF7), liver (HepG2), and colon (HCT116) carcinoma cell lines. One particular derivative demonstrated potent activity against MCF7 and HepG2 cells, with IC50 values of 1.937 and 3.695 µg/mL, respectively. Another compound in the same series showed excellent inhibitory activity against HCT116 cells, with an IC50 value of 2.914 µg/mL.
In another study, a series of 3,7-disubstituted pyrazolo[3,4-c]pyridines were synthesized and evaluated for their antiproliferative activity against A2058 melanoma, DU145, and PC3 prostate cancer cell lines. The majority of the 3-(3-fluorophenyl) derivatives exhibited noteworthy antiproliferative activity, with IC50 values in the range of 3.0-16.0 μM.
Furthermore, novel pyrazolo[4,3-e]pyrido[1,2-a]pyrimidine derivatives have been designed, synthesized, and evaluated for their in vitro cytotoxicity against a panel of human tumor cell lines, including A375 (melanoma), HT29 (colon cancer), MCF7 (breast cancer), A2780 (ovarian cancer), and FaDu (pharynx carcinoma), as well as non-malignant NIH 3T3 and HEK293 cells. The pyrazolo-pyrido-pyrimidine analog carrying a 4-Br-phenyl moiety was identified as the most active compound against several cell lines, with EC50 values ranging from 9.1 to 13.5 µM.
The antiproliferative potential of pyrazolo-pyridine and pyrazolo-naphthyridine derivatives has also been investigated against cervical cancer (HeLa) and breast cancer (MCF-7) cells. Specific compounds from these series were found to be highly active against HeLa and MCF-7 cells.
The following interactive table summarizes the cytotoxic activity of selected pyrazolo[4,3-c]pyridine derivatives against various cancer cell lines, as reported in preclinical studies.
| Compound/Derivative | Cancer Cell Line | Cell Line Type | IC50/EC50 Value | Reference |
|---|---|---|---|---|
| Pyrazolo[4,3-c]pyridine derivative 1 | MCF7 | Human Breast Carcinoma | 1.937 µg/mL | |
| Pyrazolo[4,3-c]pyridine derivative 1 | HepG2 | Human Liver Carcinoma | 3.695 µg/mL | |
| Pyrazolo[4,3-c]pyridine derivative 2 | HCT116 | Human Colon Carcinoma | 2.914 µg/mL | |
| 3-(3-Fluorophenyl)pyrazolo[3,4-c]pyridine derivative | A2058 | Melanoma | 3.0-16.0 µM | |
| 3-(3-Fluorophenyl)pyrazolo[3,4-c]pyridine derivative | DU145 | Prostate Cancer | 3.0-16.0 µM | |
| 3-(3-Fluorophenyl)pyrazolo[3,4-c]pyridine derivative | PC3 | Prostate Cancer | 3.0-16.0 µM | |
| Pyrazolo[4,3-e]pyrido[1,2-a]pyrimidine with 4-Br-phenyl moiety | A2780 | Ovarian Cancer | 9.1 µM | |
| Pyrazolo[4,3-e]pyrido[1,2-a]pyrimidine with 4-Br-phenyl moiety | Multiple Cell Lines | Various Cancers | 9.1-13.5 µM |
Mechanisms of Antiproliferative Activity and Cell Death Induction
The antiproliferative effects of pyrazolo[4,3-c]pyridine derivatives are attributed to their ability to modulate various cellular pathways and induce different forms of cell death. A primary mechanism of action for many of these compounds is the induction of apoptosis, or programmed cell death.
Flow cytometric analysis of DNA content in PC-3 prostate cancer cells treated with a highly active 3-(3-fluorophenyl)-7-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-c]pyridine derivative revealed that the compound blocks cells at the S phase of the cell cycle. This cell cycle arrest prevents the cancer cells from replicating their DNA and proceeding to mitosis, ultimately leading to cell death.
In addition to apoptosis, some pyrazolo[4,3-c]pyridine derivatives have been found to induce other forms of cell death. For instance, studies on pyrazolo-pyridine and pyrazolo-naphthyridine derivatives in cervical and breast cancer cells have shown that these compounds can induce apoptosis through an increase in oxidative stress, indicating the involvement of reactive oxygen species. These compounds were also found to decrease the mitochondrial membrane potential and increase the levels of activated caspase-9 and -3/7, confirming the induction of the intrinsic apoptotic pathway.
Furthermore, the anticancer potential of this class of compounds is also linked to their ability to inhibit protein kinases, which are crucial for cancer cell signaling and survival. By targeting these kinases, pyrazolo[4,3-c]pyridine derivatives can disrupt the signaling cascades that drive cancer cell growth and proliferation.
Anti-inflammatory Investigations
In addition to their anticancer properties, pyrazolo[4,3-c]pyridine derivatives have been investigated for their potential as anti-inflammatory agents. Inflammation is a complex biological response implicated in a wide range of diseases, and the development of novel anti-inflammatory drugs remains a significant area of research.
Some pyrazole (B372694) derivatives have shown promising anti-inflammatory and analgesic activities in preclinical studies. For example, a series of pyrazolo[3,4-d]pyridazine derivatives were synthesized and evaluated for their ability to mitigate digestive system inflammation. These compounds were found to reduce the focal necrosis of the gastric mucosa and improve the histological structures of the stomach, colon, and small intestinal tissues in an animal model of inflammation.
The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response. For instance, some pyrimidine (B1678525) derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical for the production of pro-inflammatory prostaglandins.
Antiviral Studies
The structural similarity of pyrazolo[4,3-c]pyridines to purine nucleosides makes them attractive candidates for the development of antiviral agents. Viruses often rely on host or viral enzymes for their replication, and compounds that can mimic natural nucleosides can act as inhibitors of these enzymes.
Several new pyrazolo[4,3-c]quinolin-3-one ribonucleosides and their corresponding heterocycle moieties have been synthesized and evaluated for their activity against vaccinia virus (VV) and herpes simplex virus type 1 (HSV-1). Certain derivatives showed modest inhibitory activity against vaccinia virus, reaching 70% inhibition at a concentration of 100 microM. While the antiviral effects of most of the pyrazolo[4,3-c]quinolin-3-one ribonucleosides on VV and HSV were not highly potent, these findings provide a basis for the future design of more effective antiviral pyrazolo derivatives.
Antimicrobial and Antiparasitic Activities
The emergence of drug-resistant microbial and parasitic infections poses a significant threat to global health, necessitating the discovery of novel therapeutic agents. Pyrazolo[4,3-c]pyridine derivatives have demonstrated promising activity against a range of microbial and parasitic pathogens in preclinical studies.
The broad biological activity of pyrazole-containing compounds extends to antimicrobial and antiprotozoal effects. Specifically, pyrazolo[4,3-c]pyridine sulfonamides have been investigated as potential carbonic anhydrase inhibitors, which could represent a novel mechanism for antibacterial action.
Furthermore, a structure-activity relationship study of pyrazolo[4,3-c]pyridines identified them as the first inhibitors of the PEX14–PEX5 protein–protein interaction with trypanocidal activity. These compounds were shown to disrupt the glycosomal import of matrix proteins and kill Trypanosoma brucei and Trypanosoma cruzi in vitro at nanomolar concentrations.
Antibacterial Spectrum and Efficacy
Preclinical studies have explored the antibacterial spectrum and efficacy of various pyrazolo[4,3-c]pyridine derivatives against both Gram-positive and Gram-negative bacteria.
A series of N-[(Benzhydryl) / (l-phenylethyl)]-2-pyrazolo[3,4-c]pyridin-l-yl acetamide derivatives were synthesized and their antimicrobial activities were investigated against several bacterial strains, including Escherichia coli, Staphylococcus aureus, and Bacillus cereus. The results indicated that some of the compounds exhibited slight activity against B. cereus and S. aureus.
In another study, imidazo-pyridine substituted pyrazole derivatives were reported as potent broad-spectrum antibacterial agents, showing better in vitro activity than ciprofloxacin against two Gram-positive and four Gram-negative bacterial strains.
The following interactive table provides a summary of the antibacterial activity of selected pyrazolo[4,3-c]pyridine derivatives.
| Compound/Derivative | Bacterial Strain | Gram Stain | Activity | Reference |
|---|---|---|---|---|
| N-[(Benzhydryl) / (l-phenylethyl)]-2-pyrazolo[3,4-c]pyridin-l-yl acetamide derivative | Bacillus cereus | Gram-positive | Slight activity | |
| N-[(Benzhydryl) / (l-phenylethyl)]-2-pyrazolo[3,4-c]pyridin-l-yl acetamide derivative | Staphylococcus aureus | Gram-positive | Slight activity | |
| Imidazo-pyridine substituted pyrazole derivative | Gram-positive strains | Gram-positive | Potent, broad-spectrum | |
| Imidazo-pyridine substituted pyrazole derivative | Gram-negative strains | Gram-negative | Potent, broad-spectrum |
Antifungal Spectrum and Efficacy
Pyrazolo-pyridine derivatives have shown a broad spectrum of antifungal activity against various pathogenic fungi. medwinpublishers.comtandfonline.com Research into related structures like pyrazolo[3,4-c]isothiazole derivatives has demonstrated a wide spectrum of activity on both phytopathogenic and opportunistic fungi. tandfonline.com For instance, certain 3,5-disubstitutedphenyl-3,3a,4,7-tetrahydro-2H-pyrazolo[3,4-c]pyridazine derivatives exhibited potent antifungal activity. medwinpublishers.com Similarly, studies on novel pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidines, another class of related fused heterocyclic systems, showed moderate activity against clinically important fungi such as Candida albicans and Cryptococcus neoformans. researchgate.net
While some studies on N-[(Benzhydryl) / (l-phenylethyl)]-2-pyrazolo[3,4-c]pyridin-l-yl acetamide derivatives did not show significant antifungal activity against Candida species, other research has been more promising. researchgate.net For example, fluorinated pyrazole compounds encompassing pyridyl 1,3,4-oxadiazole motifs have been proven to be potential antifungal agents, showing superiority to the reference drug Griseofulvin. mdpi.com Furthermore, certain pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have displayed excellent antifungal activity against Fusarium oxysporum and were found to be more potent than the standard drug Nystatin against Candida albicans. mdpi.com
The data below summarizes the minimum inhibitory concentration (MIC) for selected pyrazolo-pyridine derivatives against various fungal strains, illustrating their efficacy.
Antiparasitic Activity (e.g., Trypanocidal Activity)
A significant area of preclinical research for pyrazolo[4,3-c]pyridine derivatives is their potential as antiparasitic agents, particularly against Trypanosoma species, the pathogens responsible for devastating diseases like Chagas disease and African trypanosomiasis. nih.gov The current treatments for these diseases are limited, often ineffective, and can cause severe side effects. nih.gov
Researchers have identified that pyrazolo[4,3-c]pyridine derivatives can act as the first inhibitors of the PEX14–PEX5 protein-protein interaction (PPI) in Trypanosoma brucei and Trypanosoma cruzi. acs.org This interaction is crucial for the import of proteins into glycosomes, which are organelles vital for the parasite's metabolism. nih.gov Disrupting this process has fatal consequences for the parasite. nih.gov A structure-based drug discovery approach led to the development of pyrazolo[4,3-c]pyridine derivatives that inhibit this PPI and kill T. brucei and T. cruzi in vitro at nanomolar concentrations. acs.org The research highlighted a significant enhancement in antiparasitic activity for compounds that have an aminoalkyl chain attached to the N-1 position of the pyrazole. acs.org
Studies on other related scaffolds, such as 1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine derivatives, have also yielded promising results, showing in vitro activity against amastigote forms of T. cruzi. nih.gov
Neuropharmacological Research and Potential for Neurological Disorders
The pyrazolo-pyridine scaffold is a subject of neuropharmacological research due to its potential in treating various neurological disorders. nih.goveurekaselect.com Derivatives have been synthesized and screened for a range of activities, including antinociceptive, anticonvulsant, anxiolytic, and antidepressant effects. nih.govnih.gov
One study focused on a series of tetrahydropyrido-pyrazoles that were found to be potent inhibitors of tumour necrosis factor-alpha (TNF-α) and nitric oxide, as well as showing activity at the cannabinoid receptor subtype 1 (CB1). nih.gov Specifically, the compound N-(4-bromophenyl)-3-tert-butyl-5-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-1-carboxamide demonstrated significant efficacy in rodent models of acute and neuropathic pain. nih.gov This suggests a potential multi-targeted approach for the treatment of neuropathic pain. nih.gov
Furthermore, other research on pyrazol-1-yl-substituted pyrano[3,4-c]pyridines has identified compounds with potent anticonvulsant properties in maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (PTZ) seizure tests. nih.gov Some of these derivatives also exhibited anxiolytic, antidepressant, and sedative activities comparable to the commercial drug diazepam. nih.gov The versatility of the pyrazolo-pyridine core allows for the development of compounds with diverse neurotropic activities. nih.gov
Exploration in Other Disease Areas (e.g., Osteoporosis, Senile Dementia)
Beyond infectious diseases and neurological disorders, pyrazolo-pyridine and related pyrazole derivatives are being explored for their therapeutic potential in other significant health conditions, including osteoporosis and senile dementia, particularly Alzheimer's disease. medwinpublishers.comnih.gov
In the context of osteoporosis, a disease that is becoming more prevalent with aging populations, pyrazole derivatives have been designed and synthesized to inhibit osteoclastogenesis. nih.gov One promising compound with a 2-(dimethylamino)ethyl group was shown to markedly inhibit in vitro osteoclastogenesis and the bone resorption activity of osteoclasts. nih.gov In animal models using ovariectomized mice, this compound was able to inhibit the loss of trabecular bone volume, number, and thickness, suggesting its high potential as a novel therapeutic agent for treating osteoporosis. nih.gov
For senile dementia, particularly Alzheimer's disease, various pyrazolo-pyridine derivatives have been investigated as multi-targeted agents. nih.gov Research has focused on their ability to inhibit key enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as to prevent the aggregation of β-amyloid (Aβ) and tau proteins, which are hallmarks of Alzheimer's pathology. nih.govresearchgate.net For instance, a series of compounds with a pyrazolopyridine scaffold were synthesized and showed remarkable activity as inhibitors of human AChE (hAChE), human BuChE (hBuChE), and GSK3β, in addition to inhibiting tau and Aβ self-aggregation. nih.gov Another study synthesized tacrine-pyrazolo[3,4-b]pyridine hybrids as dual inhibitors of cholinesterase and phosphodiesterase 4D (PDE4D). researchgate.net Furthermore, some novel pyrazolo[3,4-b]pyridines have demonstrated a high and selective binding affinity to amyloid plaques in brain tissue from Alzheimer's patients, indicating their potential as diagnostic imaging probes. mdpi.com
Patent Landscape and Commercial Research Trends for Pyrazolo 4,3 C Pyridine Compounds
Analysis of Patented Pyrazolo[4,3-c]pyridine Structures and Applications
The patent landscape for pyrazolo[4,3-c]pyridine derivatives reveals a diverse range of applications, with pharmaceutical companies exploring this scaffold for various therapeutic targets. These compounds are frequently claimed for their inhibitory activity against key enzymes and receptors implicated in a multitude of diseases.
Patented research highlights the versatility of the pyrazolo[4,3-c]pyridine core in drug design. For instance, derivatives have been developed as Semicarbazide-Sensitive Amine Oxidase (SSAO) inhibitors for treating inflammatory diseases and immune disorders. googleapis.com Other patents disclose their use as factor Xa inhibitors for antithrombotic therapy, presenting an alternative to traditional anticoagulants like warfarin. google.com The scope of patented applications also extends to oncology and neurology, with compounds being investigated as ERK inhibitors for cancer treatment and serotonin (B10506) reuptake inhibitors for depression. google.com
A summary of representative patents illustrates the breadth of research in this area:
| Patent / Application Number | Assignee | Therapeutic Application | Target / Mechanism of Action |
| EP2328895B1 | Not Specified | Inflammatory diseases, immune disorders | Semicarbazide-Sensitive Amine Oxidase (SSAO) inhibitors googleapis.com |
| AU2015311362B2 | Not Specified | Prevention and treatment of thrombosis | Factor Xa inhibitors google.com |
| WO2017205538A1 | Genentech, Inc. | Treatment of cancer | Not Specified google.com |
| WO2012036997A1 | Schering Corporation | Not Specified | ERK inhibitors google.com |
| EP0594001A1 | Not Specified | Treatment of depression, obsessive-compulsive disorder | Serotonin reuptake inhibitors googleapis.com |
| WO2021032582A1 | Not Specified | Allergic, inflammatory, autoimmune, and proliferative diseases | Prophylaxis and/or treatment wipo.int |
Trends in Industrial Drug Discovery and Development Featuring Pyrazolo[4,3-c]pyridine Derivatives
Industrial drug discovery is increasingly focused on developing targeted therapies, and the pyrazolo[4,3-c]pyridine scaffold has emerged as a privileged structure in this pursuit. The core trend involves modifying the pyrazolo[4,3-c]pyridine skeleton to achieve high potency and selectivity for specific biological targets.
One major trend is the development of these derivatives as enzyme inhibitors. Research has shown that pyrazolo[4,3-c]pyridine sulfonamides are effective inhibitors of carbonic anhydrases (CAs), enzymes involved in various physiological and pathological processes. mdpi.com Certain derivatives have demonstrated significant inhibitory activity against human CA isoforms and even bacterial CAs, suggesting potential as novel antibacterial agents. mdpi.com Another significant area is in the treatment of inflammatory conditions. Derivatives have been synthesized and evaluated for their ability to inhibit nitric oxide (NO) production, a key mediator in inflammation. nih.gov Some compounds in this class have shown potent inhibition of lipopolysaccharide (LPS)-stimulated NO production, making them promising candidates for new anti-inflammatory drugs. nih.gov
The development of SSAO inhibitors represents another key industrial trend. SSAO, also known as Vascular Adhesion Protein-1 (VAP-1), is implicated in the regulation of inflammatory responses. googleapis.com Novel pyrazolo[4,3-c]pyridine derivatives have been identified as a distinct class of SSAO inhibitors with pharmacological and pharmacokinetic profiles suitable for treating a wide range of human inflammatory diseases and immune disorders. googleapis.com
Role of Pyrazolo[4,3-c]pyridine and its Halogenated Variants as Pharmaceutical Intermediates
Pyrazolo[4,3-c]pyridine and its halogenated variants, such as 7-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine, are crucial intermediates in the synthesis of complex pharmaceutical molecules. The presence of halogen atoms (e.g., bromine and chlorine) provides reactive "handles" on the heterocyclic core, enabling chemists to build more elaborate structures through various cross-coupling reactions.
Halogenated heterocyclic compounds are foundational building blocks in fragment-based drug discovery (FBDD). rsc.org The synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines, a related isomer, demonstrates how these intermediates can be selectively functionalized at multiple positions. rsc.orgrsc.org For example, the halogen at one position can be replaced via palladium-catalyzed reactions like Buchwald-Hartwig amination, while other positions on the rings can be modified through different chemical strategies. rsc.orgrsc.org This "vectorial functionalisation" allows for the systematic elaboration of a simple fragment into a potent and selective drug candidate. rsc.orgrsc.org
Specifically, a compound like this compound (C₆H₃BrClN₃) offers two distinct reactive sites. synthonix.com The bromine and chlorine atoms have different reactivities in cross-coupling reactions, potentially allowing for sequential and controlled addition of different chemical groups. This makes such di-halogenated intermediates highly valuable for creating diverse libraries of compounds for high-throughput screening and for optimizing the structure of a lead compound during the drug development process.
Future Directions and Emerging Research Areas for 7 Bromo 4 Chloro 1h Pyrazolo 4,3 C Pyridine
Development of Novel and Efficient Synthetic Methodologies for Enhanced Chemical Diversity
Future research will prioritize the development of more efficient and versatile synthetic routes to generate a wider array of 7-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine derivatives. A key focus will be on late-stage functionalization, a strategy that allows for the introduction of chemical diversity at later steps in the synthetic sequence. This approach is highly valuable for creating libraries of analogs for structure-activity relationship (SAR) studies.
Key areas for methodological development include:
Vectorial Functionalization: Inspired by work on related pyrazolo[3,4-c]pyridine scaffolds, future efforts will likely focus on developing selective reactions at each position of the this compound core. rsc.orgrsc.org This includes targeted modifications at the N-1 and N-2 positions, as well as the available carbon atoms, through advanced organic reactions like cross-coupling and C-H activation. rsc.org
Scalable Synthesis: As lead compounds emerge, the development of scalable and cost-effective synthetic protocols will be crucial for producing the quantities required for advanced preclinical and clinical studies. Research into practical, large-scale synthesis, similar to what has been achieved for other heterocyclic fragments used in drug synthesis, will be essential. chemrxiv.orgresearchgate.net
| Synthetic Strategy | Target Position | Potential Reactions | Reference |
| N-alkylation | N-1, N-2 | Protection-group and alkylation reactions | rsc.org |
| C-H Borylation/Coupling | C-3 | Tandem borylation and Suzuki–Miyaura cross-coupling | rsc.org |
| Amination | C-5 (after Cl substitution) | Pd-catalysed Buchwald–Hartwig amination | rsc.org |
| Metalation/Coupling | C-7 (after Br substitution) | Selective metalation and Negishi cross-coupling | rsc.org |
Exploration of Novel Biological Targets and Undiscovered Mechanisms of Action
The pyrazolo[4,3-c]pyridine scaffold has already demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. eurekaselect.com A significant future direction is the systematic exploration of novel biological targets to uncover new therapeutic applications for derivatives of this compound.
Emerging research will likely investigate:
Protein-Protein Interaction (PPI) Inhibition: Following the discovery of pyrazolo[4,3-c]pyridines as the first inhibitors of the PEX14–PEX5 protein–protein interaction with trypanocidal activity, there is great potential to explore other PPIs that are critical in various diseases. acs.org
Enzyme Inhibition: Derivatives of the related pyrazolo[4,3-c]pyridine scaffold have shown inhibitory activity against enzymes like carbonic anhydrases. nih.govresearchgate.net This opens the door to screening this compound derivatives against other enzyme families, such as kinases, which are common targets in oncology. nih.govnih.gov
Phenotypic Screening: Utilizing cell-based phenotypic screens can help identify compounds with desired biological effects without a preconceived target, potentially revealing entirely new mechanisms of action and therapeutic opportunities.
Integration of Advanced Computational and High-Throughput Experimental Techniques
The synergy between computational and experimental methods is set to accelerate the drug discovery process for compounds derived from the this compound scaffold.
Future research will increasingly rely on:
Structure-Based Drug Design: Computational tools, such as molecular docking and molecular dynamics simulations, will be instrumental in predicting how derivatives of this scaffold bind to specific biological targets. acs.orgnih.gov This in silico approach helps to prioritize the synthesis of compounds with the highest likelihood of success, saving time and resources. nih.gov
High-Throughput Screening (HTS): HTS allows for the rapid screening of large libraries of compounds against a specific biological target. By creating a diverse library of derivatives based on the this compound core, HTS can efficiently identify initial "hit" compounds for further optimization. nih.gov
| Technique | Application | Potential Outcome | Reference |
| Molecular Docking | Predicting binding modes within a target's active site. | Guiding the design of more potent inhibitors. | acs.orgnih.govmdpi.com |
| High-Throughput Screening | Rapidly testing thousands of compounds for activity. | Identification of initial hit compounds from a library. | nih.gov |
| Virtual Screening | In silico screening of large compound databases. | Identifying potential new targets for the scaffold. | acs.org |
Application of Fragment-Based Drug Discovery (FBDD) Strategies to the Pyrazolo[4,3-c]pyridine Scaffold
Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds by starting with small, low-complexity molecules (fragments) that bind weakly to a biological target. The this compound scaffold is an ideal candidate for FBDD due to its heterocyclic nature and multiple vectors for chemical elaboration. rsc.orgrsc.org
Future FBDD campaigns will involve:
Fragment Library Inclusion: Incorporating this compound and its simple derivatives into fragment libraries for screening against a wide range of therapeutic targets.
Hit-to-Lead Optimization: Once a fragment "hit" is identified, the bromine and chlorine atoms on the scaffold serve as convenient chemical handles for systematically "growing" the fragment into a more potent, lead-like molecule through synthetic elaboration. rsc.orgrsc.org The use of similar heterocyclic fragments in the development of approved drugs like Lenacapavir highlights the potential of this approach. chemrxiv.orgresearchgate.net
Expanding the Scope of Therapeutic Applications through Interdisciplinary Research
Realizing the full therapeutic potential of this compound will require a concerted, interdisciplinary research effort. Collaboration between medicinal chemists, computational biologists, pharmacologists, and clinicians will be essential for translating basic scientific discoveries into tangible therapeutic benefits. The broad biological activities already associated with the pyrazolo[4,3-c]pyridine core suggest its relevance in multiple disease areas, including infectious diseases, oncology, and inflammatory conditions. eurekaselect.comacs.orgnih.gov Future success will depend on integrating expertise from these diverse fields to design, synthesize, and evaluate the next generation of drugs based on this versatile scaffold.
Q & A
Q. Basic Characterization
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.8–8.2 ppm) and confirm halogen presence via absence of splitting for Br/Cl-substituted carbons.
- HRMS : Verify molecular ion peaks (C₆H₄BrClN₃, [M+H]+ ≈ 248.91 m/z) with <2 ppm error .
Q. Advanced Analysis
- X-ray Crystallography : Resolve bond angles and planarity of the pyrazolo-pyridine core, critical for modeling protein-ligand interactions.
- 2D NMR (COSY, HSQC) : Map coupling between H5 and H6 protons to confirm regiochemistry and rule out positional isomers .
How can researchers resolve contradictions in biological activity data across different assays?
Basic Troubleshooting
Contradictions often arise from assay-specific conditions (e.g., pH, co-solvents). For example, DMSO concentrations >1% may artificially enhance solubility but reduce target binding. Standardize protocols using PBS buffer (pH 7.4) and validate with positive controls (e.g., known EGFR inhibitors for kinase assays) .
Advanced Strategies
Employ orthogonal assays:
- SPR (Surface Plasmon Resonance) : Measure direct binding kinetics (Ka/Kd) to eliminate false positives from fluorescence-based screens.
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells, bypassing solubility artifacts .
What computational tools are recommended for predicting the compound’s structure-activity relationships (SAR)?
Q. Basic Modeling
- Molecular Docking (AutoDock Vina) : Screen against crystallized targets (e.g., EGFR kinase domain PDB: 1M17) to prioritize synthetic analogs.
- QSAR : Use Hammett constants (σ) for halogen substituents to predict electronic effects on potency .
Q. Advanced Approaches
- Free Energy Perturbation (FEP) : Quantify ΔΔG contributions of Br/Cl substituents to binding affinity with <1 kcal/mol error.
- MD Simulations (GROMACS) : Simulate ligand-protein dynamics over 100 ns to identify critical hydrogen bonds (e.g., with Thr766 in EGFR) .
What are the challenges in achieving selective functionalization of the pyrazolo[4,3-c]pyridine core?
Basic Challenges
Competing reactivity at N1 vs. C7 positions during alkylation. Use bulky protecting groups (e.g., THP at N1) to direct bromination to C7 .
Q. Advanced Solutions
- Directed Ortho-Metalation : Employ LDA (Lithium Diisopropylamide) at −78°C to deprotonate C7, enabling selective bromination with Br₂.
- Photoredox Catalysis : Utilize Ir(ppy)₃ under blue light to achieve radical-based chlorination at C4 with minimal byproducts .
How can researchers validate the compound’s hypothesized targets (e.g., EGFR, mGlu4)?
Q. Basic Validation
Q. Advanced Validation
- Cryo-EM : Resolve ligand-bound target structures at 3–4 Å resolution.
- CRISPR-Cas9 Knockout : Confirm loss of activity in target-deficient cell lines .
What are the best practices for ensuring compound stability during storage and assays?
Q. Basic Protocols
Q. Advanced Analysis
- Forced Degradation Studies : Expose to 40°C/75% RH for 14 days and monitor decomposition via UPLC-PDA.
- LC-HRMS : Identify degradation products (e.g., dehalogenated analogs) and adjust storage conditions accordingly .
How does the compound compare to structurally related pyrazolo[4,3-c]pyridines in terms of pharmacokinetic (PK) properties?
Basic Comparison
The bromine atom increases logP by ~0.5 compared to non-halogenated analogs, improving membrane permeability (Caco-2 Papp >5 × 10⁻⁶ cm/s). However, chlorine at C4 reduces metabolic clearance in human liver microsomes (t₁/₂ >60 min) .
Q. Advanced PK Modeling
- PBPK (GastroPlus) : Simulate human oral absorption (>80% F) and volume of distribution (Vd ≈ 1.5 L/kg).
- CYP Inhibition Screening : Prioritize analogs with IC50 >10 µM for CYP3A4/2D6 to minimize drug-drug interactions .
What interdisciplinary applications exist beyond medicinal chemistry (e.g., materials science)?
Q. Basic Applications
- Organic Electronics : Serve as electron-deficient moieties in π-conjugated polymers for OLEDs.
- Photocatalysts : Act as ligands in Ir(III) complexes for visible-light-driven reactions .
Q. Advanced Research
- MOF Synthesis : Coordinate with Zn²+ or Cu²+ to create porous frameworks for gas storage (BET surface area >1000 m²/g).
- Single-Molecule Magnets : Integrate into lanthanide complexes (e.g., Dy³+) to enhance magnetic anisotropy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
